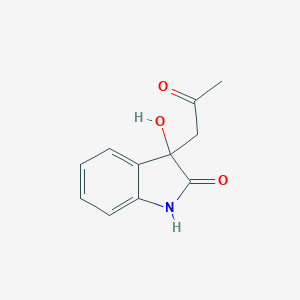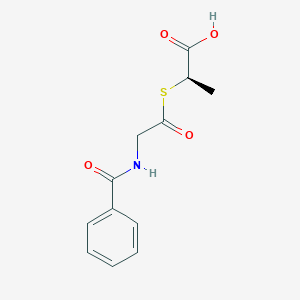
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid, also known as Bz-ASP, is a sulfur-containing amino acid derivative that has been extensively studied for its potential applications in scientific research. Bz-ASP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is a thiol-containing amino acid derivative that can form disulfide bonds with other thiol-containing compounds. It can also act as a weak acid, donating a proton to a basic amino acid residue in a protein. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as a nucleophile, attacking electrophilic centers in a protein. These properties make (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid a versatile tool for studying protein structure and function.
Biochemical and Physiological Effects:
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and peptidases. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid. One direction is the development of new methods for the synthesis of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid and its derivatives. Another direction is the study of the effects of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid on living organisms, including its toxicity and potential therapeutic applications. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be used as a tool for the study of protein structure and function, including the development of new protein-based materials and the design of new drugs.
Métodos De Síntesis
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be synthesized using various methods, including the reaction of N-benzoyl-L-aspartic acid with thioacetic acid, followed by the removal of the benzoyl group using hydrogenolysis. Another method involves the reaction of N-benzoyl-L-aspartic acid with thioacetic acid in the presence of hydrogen chloride, followed by the removal of the benzoyl group using sodium hydroxide. The yield of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid using these methods is around 50%.
Aplicaciones Científicas De Investigación
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and proteins, including protease inhibitors, enzyme inhibitors, and receptor agonists. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has also been used as a substrate for various enzymes, including proteases and peptidases, to study their mechanism of action. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been used as a model compound for the study of protein folding and unfolding.
Propiedades
Número CAS |
150520-30-2 |
|---|---|
Nombre del producto |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid |
Fórmula molecular |
C12H13NO4S |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO4S/c1-8(12(16)17)18-10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)(H,16,17)/t8-/m1/s1 |
Clave InChI |
VGTLUSISELTJKM-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
Sinónimos |
R-1-(Carboxyethyl)-N-benzoylthiolglycinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



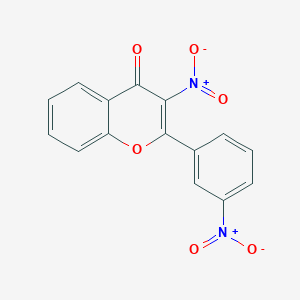
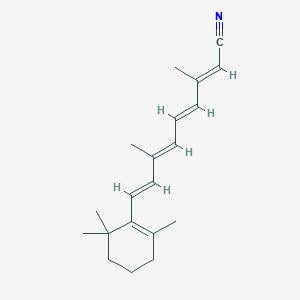
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
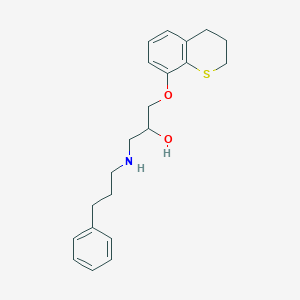
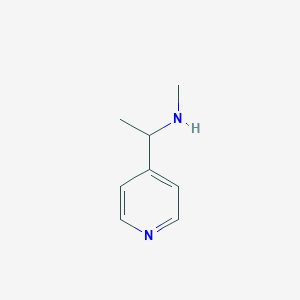
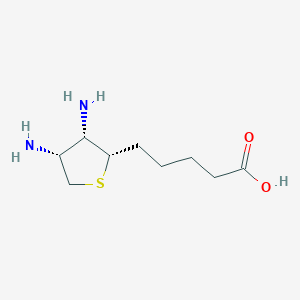
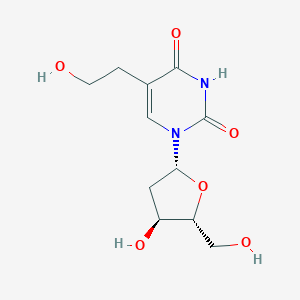
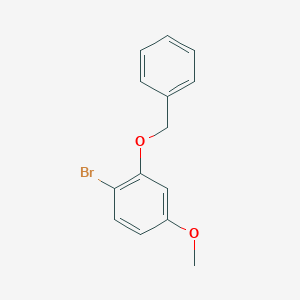
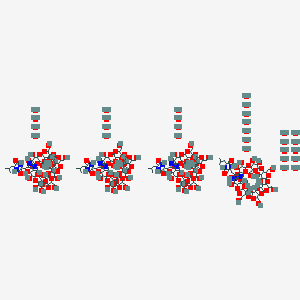

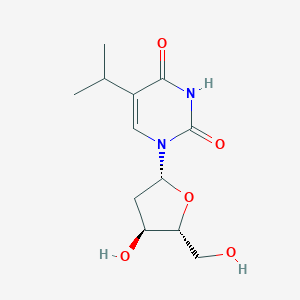
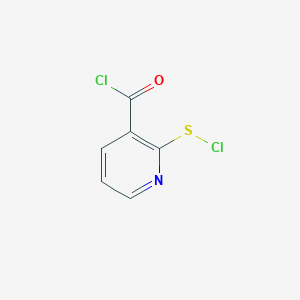
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
